4-Nonyl-2,6-bis(1-phenylethyl)phenol
Description
4-Nonyl-2,6-bis(1-phenylethyl)phenol (CAS: 15860-96-5) is a phenolic compound with the molecular formula C₃₁H₄₀O. Its structure consists of a central phenol ring substituted with a nonyl group at the 4-position and two 1-phenylethyl groups at the 2- and 6-positions (Figure 1). These analogs share the 2,6-bis(1-phenylethyl)phenol backbone but differ in the substituent at the 4-position, which significantly influences their biological activity.
Properties
CAS No. |
15860-96-5 |
|---|---|
Molecular Formula |
C31H40O |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-nonyl-2,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C31H40O/c1-4-5-6-7-8-9-12-17-26-22-29(24(2)27-18-13-10-14-19-27)31(32)30(23-26)25(3)28-20-15-11-16-21-28/h10-11,13-16,18-25,32H,4-9,12,17H2,1-3H3 |
InChI Key |
WOSYWGAMXWGRBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
Other CAS No. |
15860-96-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
IC₅₀ Values Across Cancer Cell Lines
The methyl-substituted analog (KTH-13-Me) exhibits the strongest anti-proliferative activity among tested compounds:
Key Findings :
- Substituent Impact: Methyl groups enhance activity compared to bulkier isopropyl or nonyl groups, likely due to improved cellular uptake or target binding.
- Broad-Spectrum Activity : KTH-13-Me suppresses viability in breast, glioma, and colon cancers, suggesting a mechanism independent of tissue type.
Mechanisms of Apoptosis Induction
Caspase Activation and Bcl-2 Suppression
KTH-13-Me induces apoptosis via:
- Caspase-3/9 Activation : 2.5-fold increase in caspase-3 and 2.1-fold increase in caspase-9 activity in C6 glioma cells.
- Bcl-2 Downregulation : 60% reduction in anti-apoptotic Bcl-2 protein levels.
- STAT3/Src Inhibition : 70% reduction in phosphorylated STAT3 and Src, critical for survival signaling.
In contrast, KTH-13 (isopropyl) primarily inhibits NF-κB, reducing inflammatory mediators like TNF-α and IL-6. The nonyl derivative’s mechanism remains uncharacterized.
Structural-Activity Relationship (SAR)
- Optimal Substituent Size: Methyl > Isopropyl > Nonyl. Smaller substituents at the 4-position enhance anti-cancer potency.
- Phenyl Group Positioning : The 2,6-bis(1-phenylethyl) configuration is essential for apoptosis induction; removal of one phenylethyl group abolishes activity.
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